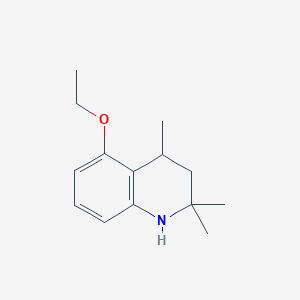
4,6-喹唑啉二胺
描述
4,6-Quinazolinediamine is a class of nitrogen-containing heterocyclic compounds . It has a linear formula of C9H10N4 . There are various derivatives of 4,6-Quinazolinediamine, such as 2-Methyl-4,6-quinazolinediamine and N4-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-4,6-quinazolinediamine .
Synthesis Analysis
Quinazolines can be synthesized using various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The molecular structure of 4,6-Quinazolinediamine is complex and can vary based on its derivatives. For instance, 2-Methyl-4,6-quinazolinediamine has a linear formula of C9H10N4 .
Chemical Reactions Analysis
Quinazoline derivatives have been used as intermediates in the synthesis of other compounds . They have also been involved in various chemical reactions, including Aza-Diels-Alder reaction and Imino-Diels-Alder reaction .
科学研究应用
Anticancer Activity
Quinazolines have been found to exhibit significant anticancer activity . They act on different targets in the body, making them promising candidates for the development of novel anticancer drugs . For instance, a specific derivative, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, has been identified as a potent inhibitor of a multisubunit membrane protein, which could potentially be used in cancer treatment .
Antimicrobial and Antifungal Activity
These compounds have been found to possess antimicrobial and antifungal properties . This makes them useful in the treatment of various infections caused by bacteria and fungi.
Anti-inflammatory Activity
Quinazolines exhibit anti-inflammatory activity . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis and certain autoimmune diseases.
Antituberculosis Activity
Quinazolines have shown potential in the treatment of tuberculosis . This is a serious infectious disease that primarily affects the lungs but can also affect other parts of the body.
Antimalarial Activity
These compounds have demonstrated antimalarial activity . This suggests they could be used in the prevention and treatment of malaria, a life-threatening disease transmitted through the bites of infected mosquitoes.
Inhibition of Specific Enzymes
Quinazolines have been found to inhibit certain enzymes, such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase . This inhibition can have various therapeutic effects, depending on the specific enzyme targeted.
Induction of Cell Apoptosis
Certain quinazoline derivatives have been found to induce cell apoptosis . This is a process of programmed cell death that is often disrupted in cancer cells. By inducing apoptosis, these compounds could potentially be used to treat various types of cancer.
安全和危害
未来方向
作用机制
Target of Action
Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .
Mode of Action
The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Biochemical Pathways
Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Pharmacokinetics
It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .
属性
IUPAC Name |
quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDENXDCQXZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401020 | |
| Record name | 4,6-Quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Quinazolinediamine | |
CAS RN |
159382-23-7 | |
| Record name | 4,6-Quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



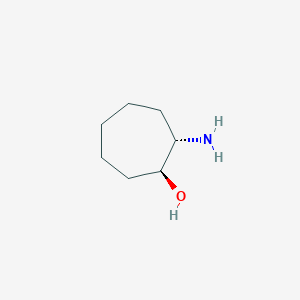
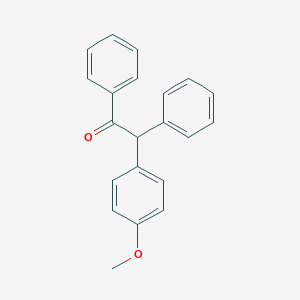


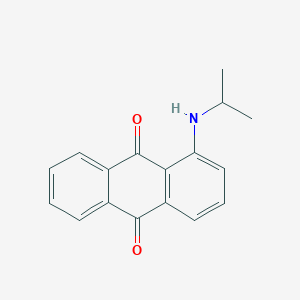
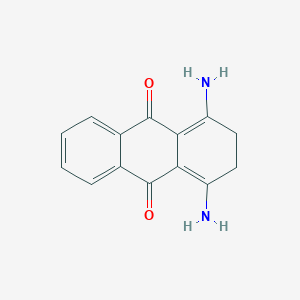
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
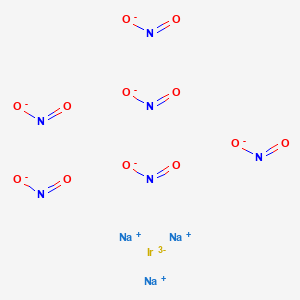
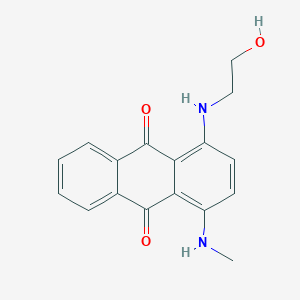
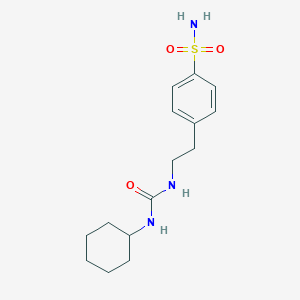
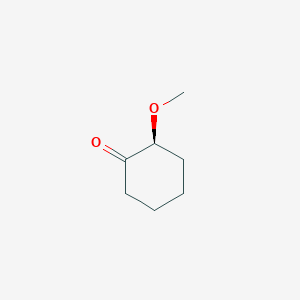
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
